(1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate
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Overview
Description
(1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate is a chemical compound with the molecular formula C7H12N2O3S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate typically involves the reaction of 1,3-dimethyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the methanesulfonate group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: The major products are substituted pyrazoles.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major product is 1,3-dimethyl-1H-pyrazole.
Scientific Research Applications
(1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dimethyl-1H-pyrazol-4-yl)methyl chloride: Similar in structure but with a chloride leaving group instead of methanesulfonate.
(1,3-Dimethyl-1H-pyrazol-4-yl)methyl acetate: Similar in structure but with an acetate leaving group.
Uniqueness
(1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate is unique due to its methanesulfonate group, which is a better leaving group compared to chloride or acetate. This makes it more reactive in nucleophilic substitution reactions, providing higher yields and faster reaction rates .
Properties
Molecular Formula |
C7H12N2O3S |
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Molecular Weight |
204.25 g/mol |
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H12N2O3S/c1-6-7(4-9(2)8-6)5-12-13(3,10)11/h4H,5H2,1-3H3 |
InChI Key |
KXAPYEXDCTWATD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1COS(=O)(=O)C)C |
Origin of Product |
United States |
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